L-I-OddU

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

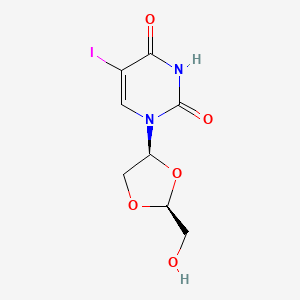

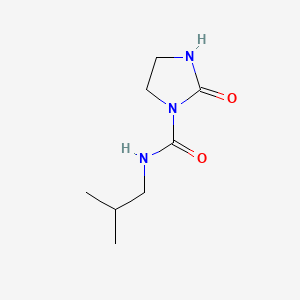

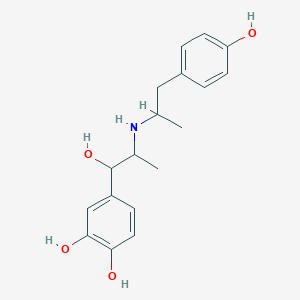

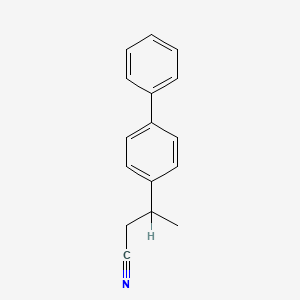

L-I-OddU, also known as L-5’-halo-dioxolane uridine, is a potent and selective antiviral agent. It is particularly effective against the Epstein-Barr virus (EBV), a member of the herpesvirus family. This compound is a nucleoside analogue, which means it mimics the structure of natural nucleosides, the building blocks of nucleic acids like DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-I-OddU involves several steps. The process begins with the reduction of L-Gulono-gamma-lactone using diisobutylaluminum hydride (DIBAL), followed by protection as a diisopropylidene ketal. This intermediate is then converted to 1,6-anhydrogulopyranose upon treatment with hydrochloric acid. Subsequent oxidative cleavage with sodium periodate and reduction with sodium borohydride provides a triol, which is protected as an isopropylidene derivative. The condensation of this derivative with benzoyl chloride in the presence of pyridine yields a benzoate ester. Ketal deprotection of this ester affords a diol, which undergoes oxidative treatment with sodium periodate and ruthenium dioxide to produce an acid. Further oxidative decarboxylation with lead tetraacetate furnishes dioxolanyl acetate. Finally, 5-iodouracil is silylated and coupled with dioxolanyl acetate in the presence of trimethylsilyl triflate to afford an anomeric mixture of nucleosides. The desired L-anomer is obtained by deprotection of the benzoate ester with methanolic ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-I-OddU undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Sodium periodate and ruthenium dioxide are commonly used oxidizing agents.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Trimethylsilyl triflate is used for silylation reactions.

Major Products

The major products formed from these reactions include various phosphorylated metabolites such as L-I-OddUMP, which is the monophosphate form of this compound .

Scientific Research Applications

L-I-OddU has several scientific research applications, particularly in the fields of virology and medicinal chemistry. It is primarily used as an antiviral agent against the Epstein-Barr virus. The compound has shown high potency in inhibiting the replication of EBV DNA and viral protein synthesis, making it a valuable tool in the study of EBV-related diseases .

In addition to its antiviral properties, this compound is also being investigated for its potential use in cancer research. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the development of new chemotherapeutic agents .

Mechanism of Action

The mechanism of action of L-I-OddU involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This effectively halts the replication of the virus. The compound specifically targets viral thymidine kinase, an enzyme essential for viral DNA synthesis .

Comparison with Similar Compounds

L-I-OddU is unique among nucleoside analogues due to its high selectivity and potency against the Epstein-Barr virus. Similar compounds include:

L-FMAU: Another nucleoside analogue with antiviral properties.

L-OddC: Known for its anti-HIV activity.

3TC (Lamivudine): Used in the treatment of HIV and hepatitis B virus infections.

Compared to these compounds, this compound stands out for its specificity towards EBV and its low cytotoxicity, making it a safer option for therapeutic use .

Properties

Molecular Formula |

C8H9IN2O5 |

|---|---|

Molecular Weight |

340.07 g/mol |

IUPAC Name |

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9IN2O5/c9-4-1-11(8(14)10-7(4)13)5-3-15-6(2-12)16-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |

InChI Key |

GFRQBEMRUYIKAQ-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CO)N2C=C(C(=O)NC2=O)I |

Canonical SMILES |

C1C(OC(O1)CO)N2C=C(C(=O)NC2=O)I |

Synonyms |

5-iododioxolane uracil beta-L-5-iododioxolane uracil L-I-OddU |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)